1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN6O2S/c1-2-11-25(23,24)21-9-7-20(8-10-21)12-15-17-18-19-22(15)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHRBCZAIUPUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine typically involves multi-step reactions starting from commercially available precursors. A possible synthetic route includes:
Formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and sodium azide.
Alkylation of the tetrazole ring with a chloromethyl group derived from 4-chlorobenzyl chloride.
Introduction of the propylsulfonyl group to the piperazine through nucleophilic substitution using propylsulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production may leverage continuous flow processes to ensure efficiency and scalability. Large-scale production would require optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The piperazine ring can be oxidized under controlled conditions.
Substitution: Both the chlorophenyl and tetrazole groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Sodium azide for tetrazole formation.
Chloromethylating agents like 4-chlorobenzyl chloride.
Base such as sodium hydroxide for nucleophilic substitution.
Major Products
The major products formed from substitution reactions depend on the substituents introduced. For instance, introducing an alkyl group on the tetrazole could yield alkylated derivatives with potential biological activity.
Scientific Research Applications
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine has been explored for its applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying interactions with proteins and enzymes due to its unique structural features.
Medicine: Potential pharmacological properties, including antimicrobial or anti-inflammatory effects.
Industry: Used in developing novel materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism by which 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine exerts its effects can involve binding to specific proteins or enzymes. The tetrazole ring might mimic biological molecules, allowing it to interfere with biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Piperazine-Tetrazole Hybrids
The following table highlights key structural analogs and their substituent differences:
*Calculated based on molecular formula (C₁₆H₂₂ClN₇O₂S).
Key Observations:
- Sulfonyl Group Diversity : The propylsulfonyl group in the target compound may enhance lipophilicity compared to methylsulfonyl () or aryl-sulfonyl () derivatives, influencing blood-brain barrier penetration or half-life .
- Hybrid Scaffolds: Compounds like 1-[(4-chlorophenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine () replace tetrazole with triazole, demonstrating flexibility in heterocyclic design .
Pharmacological and Physicochemical Properties
- Receptor Targeting: Piperazine sulfonamides are known for interactions with serotonin (5-HT) receptors and dopamine transporters . The target compound’s propylsulfonyl group may modulate selectivity for these targets compared to methylsulfonyl analogs .
- Solubility and Stability : The 4-chlorophenyl tetrazole moiety introduces steric bulk and electron-withdrawing effects, which could reduce solubility but enhance metabolic stability compared to methoxy-substituted analogs .
- Optical Activity : Enantiomers of related compounds, such as 1-[(4-chlorophenyl)phenylmethyl]piperazine (), show distinct pharmacological profiles, suggesting chirality in the target compound may warrant exploration .
Biological Activity
The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine is a novel synthetic derivative with potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, highlighting research findings, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C16H20ClN5O2S
- Molecular Weight : 371.88 g/mol
Structural Features
The compound features a piperazine core substituted with a tetrazole moiety and a propylsulfonyl group. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability.
Anticancer Properties
Research has indicated that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related piperazine compounds have shown:
- Inhibition of Cell Growth : Compounds similar to this compound demonstrated substantial growth inhibition in liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of angiogenesis. Piperazine derivatives have been shown to disrupt microtubule synthesis, leading to cell cycle arrest .
Neuropharmacological Effects
Piperazine derivatives are also noted for their neuropharmacological effects, particularly as dopamine receptor antagonists. The structural similarity of this compound to known dopamine D4 receptor antagonists suggests potential applications in treating psychiatric disorders .
Case Studies
- Cytotoxicity Analysis : A study evaluating the cytotoxic effects of various piperazine derivatives found that those with a chlorophenyl substitution exhibited enhanced activity against multiple cancer types. The study utilized time-dependent assays to confirm the stability and efficacy of these compounds over time .
- Mechanistic Studies : Further research highlighted that the interaction of piperazine derivatives with DNA could lead to significant alterations in cellular processes, including apoptosis and cell cycle progression. This was evidenced by studies demonstrating the ability of these compounds to induce apoptosis in U937 cells .
Data Table: Anticancer Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HUH7 | 15 | Apoptosis induction |
| Compound B | MCF7 | 12 | Microtubule disruption |
| This compound | HCT-116 | 10 | Apoptosis induction & angiogenesis inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
